molecular formula C39H28N8O12S3 B15188367 4-Amino-5-hydroxy-3-((4-(((4-((4-hydroxy-8-sulpho-1-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid CAS No. 83863-54-1

4-Amino-5-hydroxy-3-((4-(((4-((4-hydroxy-8-sulpho-1-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-6-(phenylazo)naphthalene-2,7-disulphonic acid

Cat. No.: B15188367
CAS No.: 83863-54-1
M. Wt: 896.9 g/mol
InChI Key: BCXWQSXAZKUGBA-UHFFFAOYSA-N
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Description

EINECS 281-118-1, also known as Tris(2-chloroethyl) phosphate, is a chemical compound widely used as a flame retardant. It is an organophosphorus compound with the molecular formula C6H12Cl3O4P. This compound is known for its effectiveness in reducing the flammability of various materials, making it a valuable additive in the production of plastics, textiles, and other materials that require enhanced fire resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-chloroethyl) phosphate is typically synthesized through the reaction of phosphorus oxychloride with ethylene oxide. The reaction proceeds as follows:

POCl3+3C2H4OC6H12Cl3O4P+3HCl\text{POCl}_3 + 3 \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_{12}\text{Cl}_3\text{O}_4\text{P} + 3 \text{HCl} POCl3​+3C2​H4​O→C6​H12​Cl3​O4​P+3HCl

The reaction is carried out under controlled conditions, typically at elevated temperatures and in the presence of a catalyst to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of Tris(2-chloroethyl) phosphate involves large-scale reactors where phosphorus oxychloride and ethylene oxide are continuously fed into the system. The reaction mixture is maintained at a specific temperature and pressure to optimize the yield and purity of the product. After the reaction is complete, the product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Tris(2-chloroethyl) phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and 2-chloroethanol.

    Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups, to form different derivatives.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions, typically under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as sodium hydroxide or other alkali metal hydroxides.

Major Products Formed

    Hydrolysis: Phosphoric acid and 2-chloroethanol.

    Oxidation: Various phosphorus oxides and acids.

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Tris(2-chloroethyl) phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a flame retardant additive in the synthesis of polymers and resins.

    Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for certain pharmaceutical formulations.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and coatings.

Mechanism of Action

The flame-retardant properties of Tris(2-chloroethyl) phosphate are primarily due to its ability to release phosphorus-containing radicals when exposed to heat. These radicals interfere with the combustion process by promoting the formation of a char layer on the material’s surface, which acts as a barrier to further combustion. Additionally, the release of hydrochloric acid during decomposition helps to quench the flames by diluting the flammable gases.

Comparison with Similar Compounds

Similar Compounds

  • Tris(1-chloro-2-propyl) phosphate
  • Tris(2-chloroisopropyl) phosphate
  • Tris(2,3-dibromopropyl) phosphate

Uniqueness

Tris(2-chloroethyl) phosphate is unique among flame retardants due to its high efficiency and versatility. It is effective in a wide range of materials and can be easily incorporated into various polymer matrices. Additionally, its relatively low cost and availability make it a popular choice for industrial applications.

Properties

CAS No.

83863-54-1

Molecular Formula

C39H28N8O12S3

Molecular Weight

896.9 g/mol

IUPAC Name

4-amino-5-hydroxy-3-[[4-[[4-[(4-hydroxy-8-sulfonaphthalen-1-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C39H28N8O12S3/c40-35-33-22(20-32(62(57,58)59)37(38(33)49)47-43-24-5-2-1-3-6-24)19-31(61(54,55)56)36(35)46-44-25-11-9-21(10-12-25)39(50)41-23-13-15-26(16-14-23)42-45-28-17-18-29(48)27-7-4-8-30(34(27)28)60(51,52)53/h1-20,48-49H,40H2,(H,41,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)

InChI Key

BCXWQSXAZKUGBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C7C(=C(C=C6)O)C=CC=C7S(=O)(=O)O)N)O

Origin of Product

United States

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